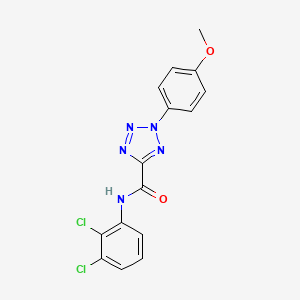
N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H11Cl2N5O2 and its molecular weight is 364.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a synthetic compound that belongs to the class of tetrazole derivatives. Its molecular formula is C15H11Cl2N5O2, and it has a molecular weight of approximately 364.19 g/mol. The compound features a tetrazole ring, which is known for its significant biological activity, making it a subject of interest in pharmaceutical research .
Anticancer Potential
Research indicates that tetrazole derivatives, including this compound, exhibit promising anticancer properties. A study on related tetrazole compounds showed that modifications to the tetrazole structure can enhance cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The median inhibitory concentration (IC50) values were determined using the MTT assay, which is a standard method for evaluating cell viability .
Molecular docking studies have been employed to predict how this compound interacts with biological targets such as enzymes and receptors. These studies suggest that the compound may bind effectively to specific proteins involved in cancer progression, thereby elucidating its potential mechanisms of action and guiding further optimization for enhanced efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that the presence of the tetrazole ring is crucial for biological activity. Variations in substituents on the phenyl rings significantly influence the compound's pharmacological profile. For instance, the introduction of electron-donating or withdrawing groups can modulate its potency against cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF-7 | <10 | |
| HepG2 | <15 | ||
| Binding Affinity | Various Proteins | High |
Case Study: Tetrazole Derivatives in Cancer Research
In a recent study focusing on a series of tetrazole derivatives, researchers synthesized several compounds similar to this compound. They evaluated their cytotoxic effects on MCF-7 and HepG2 cell lines. The results indicated that certain modifications led to enhanced activity compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU). This highlights the potential of tetrazoles as promising candidates in anticancer drug development .
Comparative Analysis with Similar Compounds
Research has shown that other compounds with structural similarities also exhibit significant biological activities. For instance:
| Compound Name | Activity Type | IC50 Values (µM) |
|---|---|---|
| 5-Aryl-1,3,4-Thiadiazoles | Anticancer | <20 |
| Substituted Tetrazoles | Antimicrobial | <30 |
| N-acylated 1,3-thiazoles | Anti-inflammatory | <25 |
These findings suggest that the biological activity of tetrazole derivatives is not only dependent on their structural components but also on their interaction with specific biological targets .
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O2/c1-24-10-7-5-9(6-8-10)22-20-14(19-21-22)15(23)18-12-4-2-3-11(16)13(12)17/h2-8H,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDSTOIEJOJMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














